

Application Notes: Utilizing Isopropanol for High-Quality RNA Extraction and Purification

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Compound of Interest

Compound Name: *Isopropanol*

Cat. No.: *B130326*

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Introduction

The isolation of high-quality, intact ribonucleic acid (RNA) is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), microarray analysis, and in vitro translation. **Isopropanol** precipitation is a widely employed and effective method for concentrating and purifying RNA from aqueous solutions. This document provides detailed application notes and protocols for the use of **isopropanol** in RNA extraction, particularly in conjunction with guanidinium thiocyanate-phenol-chloroform (TRIzol) based methods.

Principle of **Isopropanol** Precipitation of RNA

The precipitation of RNA using **isopropanol** is based on the principle of reducing the solubility of nucleic acids in the presence of salt and a non-polar solvent. The process involves several key molecular interactions:

- **Neutralization of Charge:** RNA possesses a negatively charged phosphate backbone due to the phosphate groups in its structure. In an aqueous solution, these charges are shielded by water molecules, keeping the RNA dissolved. The addition of a salt, typically sodium acetate, provides positive cations (Na⁺) that neutralize the negative charges on the phosphate backbone.^[1]
- **Dehydration and Precipitation:** **Isopropanol** is less polar than water. When added to the aqueous solution containing the charge-neutralized RNA, it displaces the water molecules

surrounding the RNA. This dehydration, coupled with the reduced polarity of the solvent, significantly decreases the solubility of the RNA, causing it to precipitate out of the solution.
[1]

Isopropanol vs. Ethanol for RNA Precipitation

Both **isopropanol** and ethanol are effective for precipitating RNA. However, they have distinct properties that make them suitable for different experimental needs.

- Volume: **Isopropanol** is a more potent precipitant than ethanol, requiring a smaller volume (typically 0.7-1 volume of the aqueous phase) to achieve the same effect as ethanol (which requires 2-2.5 volumes).[1] This is advantageous when working with large sample volumes.
- Co-precipitation of Salts: A significant drawback of **isopropanol** is its higher propensity to co-precipitate salts, especially at low temperatures.[2] This can interfere with downstream applications. Therefore, **isopropanol** precipitation is often performed at room temperature.
- Pellet Visibility: The RNA pellet formed after **isopropanol** precipitation can sometimes be glassy and more difficult to see compared to the pellet formed with ethanol.[1]

Data Presentation

Table 1: Comparison of **Isopropanol** and Ethanol for RNA Precipitation

Feature	Isopropanol	Ethanol
Volume Required	0.7 - 1 volume	2 - 2.5 volumes
Precipitation Efficiency	High	High
Salt Co-precipitation	Higher, especially at low temperatures	Lower
Incubation Temperature	Room Temperature (recommended)	-20°C to -80°C (can be used)
Pellet Appearance	Can be glassy and less visible	Typically a white, more visible pellet
Volatility	Less volatile, takes longer to dry	More volatile, dries faster

Table 2: Representative RNA Yield and Purity with **Isopropanol** Precipitation (from TRIzol Extraction)

Sample Type	Starting Material	Expected RNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio
Cultured Mammalian Cells	1 x 10 ⁶ cells	5 - 15	1.9 - 2.1	> 1.8
Animal Tissue (Liver)	50 - 100 mg	50 - 250	1.8 - 2.0	> 1.8
Plant Tissue (Leaf)	100 mg	10 - 100	1.8 - 2.0	> 1.5
Bacterial Culture	1 mL (OD600 = 1.0)	10 - 50	1.9 - 2.1	> 1.8

Note: Yields are highly dependent on the specific cell/tissue type, metabolic state, and the efficiency of the extraction procedure. The A260/A280 ratio is a measure of protein contamination, while the A260/A230 ratio indicates contamination by salts and other organic compounds. A ratio of ~2.0 for A260/A280 is generally considered pure for RNA.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Standard RNA Extraction from Cultured Cells using TRIzol and **Isopropanol** Precipitation

This protocol is suitable for the extraction of total RNA from monolayer or suspension cultured cells.

Materials:

- TRIzol Reagent
- Chloroform
- **Isopropanol**, molecular biology grade
- 75% Ethanol, prepared with nuclease-free water
- Nuclease-free water
- RNase-free pipette tips and microcentrifuge tubes
- Microcentrifuge

Methodology:

- Homogenization:
 - For monolayer cells, aspirate the culture medium and add 1 mL of TRIzol Reagent directly to the culture dish (for a 35 mm dish). Lyse the cells by repeatedly pipetting the solution.
 - For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and add 1 mL of TRIzol Reagent to the cell pellet. Vortex to lyse the cells.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

- Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.
- Cap the tube securely and shake vigorously by hand for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be cautious not to disturb the interphase.
 - Add 0.5 mL of **isopropanol** per 1 mL of TRIzol Reagent used for the initial homogenization.
 - Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Carefully decant the supernatant.
 - Wash the RNA pellet by adding 1 mL of 75% ethanol.
 - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Carefully discard the supernatant.
- Resuspension:
 - Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

- Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 μ L) of nuclease-free water by pipetting up and down.
- Incubate at 55-60°C for 10 minutes to aid in dissolution.

Protocol 2: RNA Extraction from Tissue using TRIzol and **Isopropanol** Precipitation

This protocol is adapted for the extraction of total RNA from animal or plant tissues.

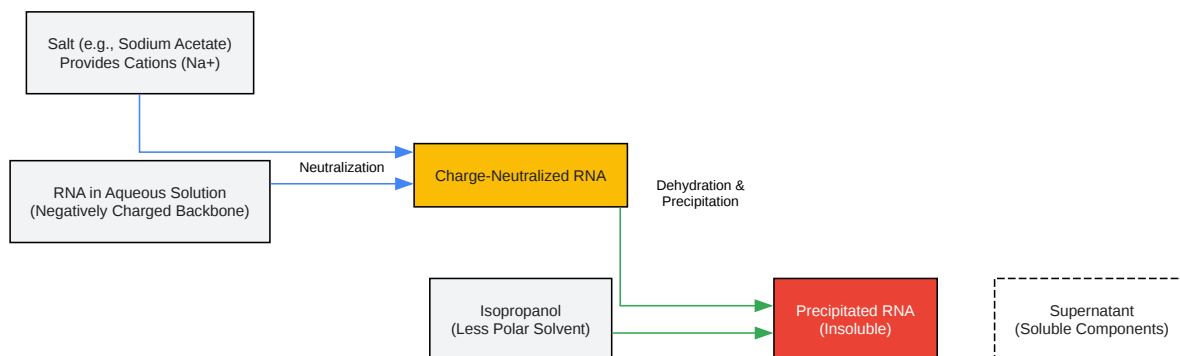
Materials:

- Same as Protocol 1, with the addition of:
- Homogenizer (e.g., bead beater, rotor-stator homogenizer)

Methodology:

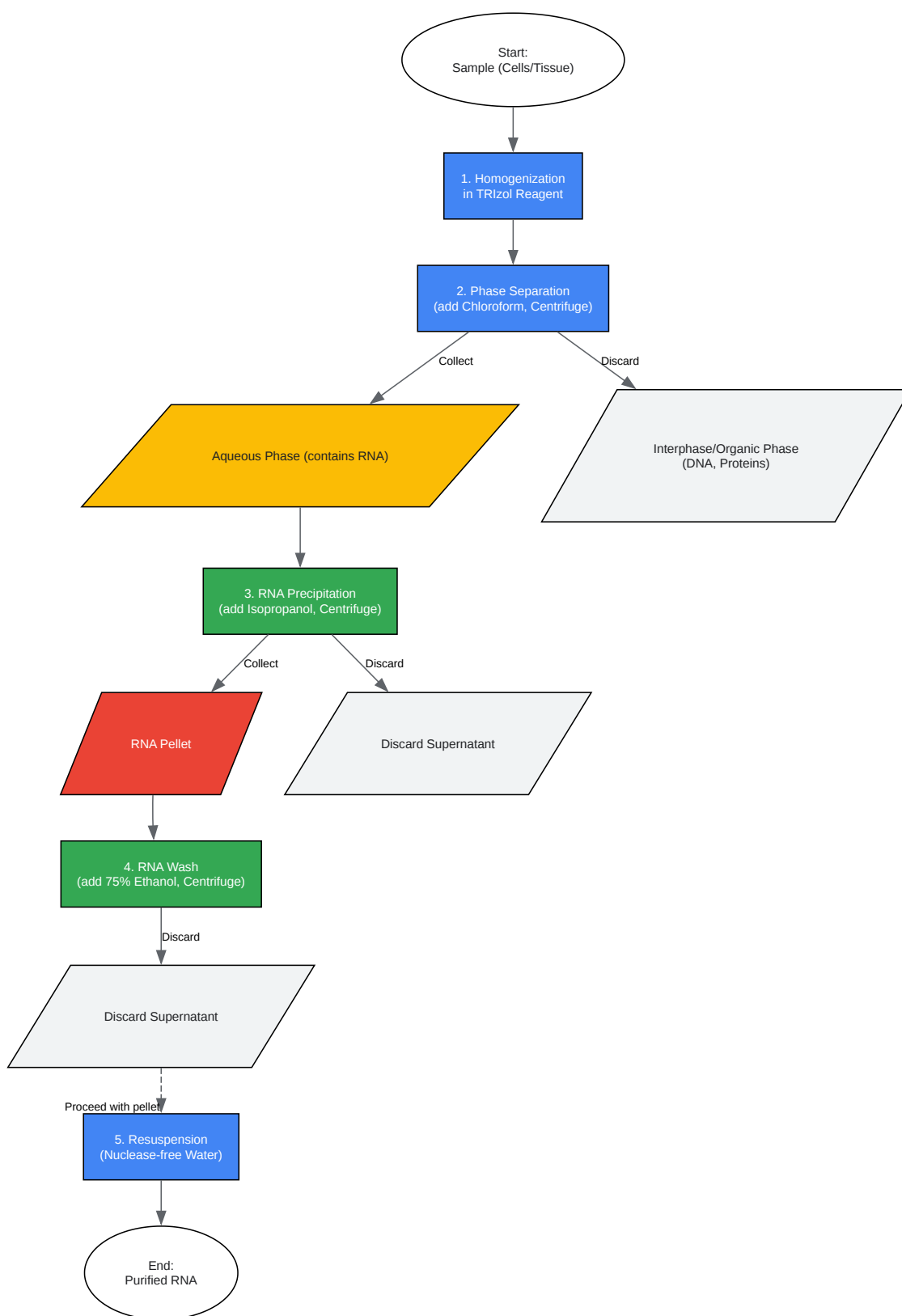
- Homogenization:
 - Weigh 50-100 mg of fresh or frozen tissue.
 - Add 1 mL of TRIzol Reagent and homogenize the tissue using a suitable homogenizer until no visible tissue fragments remain.
- Phase Separation, RNA Precipitation, RNA Wash, and Resuspension:
 - Follow steps 2 through 5 of Protocol 1.

Mandatory Visualization



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Caption: Molecular interactions during RNA precipitation.



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Caption: Workflow for RNA extraction and purification.

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- To cite this document: BenchChem. [Application Notes: Utilizing Isopropanol for High-Quality RNA Extraction and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130326#using-isopropanol-for-rna-extraction-and-purification]

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